Cas no 1384803-79-5 (N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide)

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide is a specialized organic compound featuring a cyclopropyl group, a fluorobenzyl moiety, and a formylphenoxyacetamide backbone. Its structural complexity offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research. The presence of the 4-fluorophenyl and 4-formylphenoxy groups enhances its potential as an intermediate for designing bioactive molecules, such as enzyme inhibitors or receptor modulators. The cyclopropyl ring contributes to conformational rigidity, which may improve binding affinity in target interactions. This compound is suitable for further derivatization due to its reactive aldehyde functionality, enabling precise modifications for structure-activity relationship studies. High purity and well-defined synthesis routes ensure reproducibility in research settings.
N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide structure
1384803-79-5 structure
Product Name:N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide
CAS No:1384803-79-5
MF:C19H18FNO3
MW:327.34952878952
CID:5451954
PubChem ID:72147506
Update Time:2025-06-11

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide Chemical and Physical Properties

Names and Identifiers

    • Z1068086672
    • AKOS030701481
    • EN300-26578228
    • N-CYCLOPROPYL-N-[(4-FLUOROPHENYL)METHYL]-2-(4-FORMYLPHENOXY)ACETAMIDE
    • 1384803-79-5
    • N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide
    • Inchi: 1S/C19H18FNO3/c20-16-5-1-14(2-6-16)11-21(17-7-8-17)19(23)13-24-18-9-3-15(12-22)4-10-18/h1-6,9-10,12,17H,7-8,11,13H2
    • InChI Key: DVQDICKMUGTFML-UHFFFAOYSA-N
    • SMILES: C(N(C1CC1)CC1=CC=C(F)C=C1)(=O)COC1=CC=C(C=O)C=C1

Computed Properties

  • Exact Mass: 327.12707160g/mol
  • Monoisotopic Mass: 327.12707160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Density: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 531.0±45.0 °C(Predicted)
  • pka: -2.13±0.20(Predicted)

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578228-0.05g
N-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide
1384803-79-5 95.0%
0.05g
$212.0 2025-03-20

Additional information on N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide: An Overview of CAS No. 1384803-79-5

N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide (CAS No. 1384803-79-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to by its IUPAC name, is a member of the acetamide class and features a unique combination of functional groups that contribute to its biological activity.

The molecular structure of N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide is characterized by a cyclopropyl group, a fluorinated phenyl ring, and a formyl-substituted phenoxy group. These structural elements are crucial in determining the compound's physicochemical properties and its interactions with biological targets. The cyclopropyl moiety, for instance, imparts rigidity to the molecule, which can enhance its binding affinity to specific receptors. The fluorine atom on the phenyl ring can influence the compound's lipophilicity and metabolic stability, while the formyl group provides a reactive site for further chemical modifications.

Recent studies have explored the pharmacological properties of N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For example, it has been investigated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative disorders. In vitro assays have shown that this compound can selectively inhibit HDAC6, a class IIb HDAC that plays a crucial role in cellular processes such as protein degradation and microtubule dynamics.

Moreover, N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide has demonstrated promising anti-inflammatory effects. In animal models of inflammatory diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it may have therapeutic potential in conditions like rheumatoid arthritis and inflammatory bowel disease.

The safety profile of N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide is another important aspect of its development as a potential drug candidate. Preclinical studies have evaluated its toxicity and pharmacokinetic properties. Results from these studies indicate that the compound exhibits low toxicity at therapeutic doses and has favorable pharmacokinetic parameters, including good oral bioavailability and a reasonable half-life.

In addition to its direct biological effects, N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide has been used as a starting material for the synthesis of more complex molecules with enhanced biological activities. Chemists have exploited the reactivity of the formyl group to introduce various functional groups that can modulate the compound's properties and improve its therapeutic index. For instance, conjugation with targeting ligands or prodrug strategies can enhance the selectivity and efficacy of the final product.

The ongoing research into N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide highlights its versatility and potential as a lead compound for drug discovery. Its unique structural features and promising biological activities make it an attractive candidate for further development in various therapeutic areas. As more data becomes available from clinical trials and advanced preclinical studies, it is likely that this compound will continue to be a focus of intense scientific interest.

In conclusion, N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-(4-formylphenoxy)acetamide (CAS No. 1384803-79-5) represents a promising molecule with diverse applications in medicinal chemistry. Its structural characteristics, pharmacological properties, and safety profile make it an ideal candidate for further investigation and potential clinical use. Continued research will undoubtedly uncover new insights into its mechanisms of action and therapeutic potential.

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